4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline
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Overview
Description
The compound "4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline" is a quinazoline derivative with significant potential in pharmaceutical applications due to its complex structure and the presence of multiple functional groups. These structural elements endow the compound with unique biochemical properties that could be harnessed for various therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline" typically involves multi-step organic synthesis. A common route involves the initial preparation of intermediate compounds such as 3-chloropyridine and dimethoxyquinazoline. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions to yield the final compound. The choice of solvents, temperature, and catalysts plays a crucial role in optimizing yield and purity.
Industrial Production Methods: Industrial production often scales up the laboratory synthesis using batch or continuous-flow reactors. This scaling up process necessitates careful control of reaction parameters and the use of advanced purification techniques, such as crystallization and chromatography, to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms can modify its activity.
Reduction: Reduction reactions often target specific functional groups to alter the compound's properties.
Substitution: Substituent groups in the pyridine or quinazoline rings can be exchanged for other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation might yield a quinazoline oxide derivative, while substitution could lead to compounds with varying degrees of activity and selectivity.
Scientific Research Applications
Chemistry: The unique structure of the compound makes it a valuable scaffold for creating libraries of derivatives for screening in drug discovery programs.
Biology: It can serve as a probe for studying enzyme activity or as a ligand in receptor binding studies due to its structural complexity.
Medicine: Potential therapeutic applications include its use as an anticancer agent, due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.
Industry: Besides its pharmaceutical potential, the compound may find uses in developing new materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thus modifying their activity. The precise mechanism often involves intricate pathways, including modulation of signal transduction pathways, interference with DNA replication, or alteration of cellular metabolism.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, this compound is unique due to the specific substituents on its pyridine and piperidine rings, which enhance its binding affinity and selectivity. Similar compounds include other quinazoline-based inhibitors, such as gefitinib and erlotinib, which target tyrosine kinases but differ in their substituent groups and overall molecular architecture.
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Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-27-19-9-15-17(10-20(19)28-2)24-13-25-21(15)26-7-4-14(5-8-26)12-29-18-3-6-23-11-16(18)22/h3,6,9-11,13-14H,4-5,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMPYPMCBOIXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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